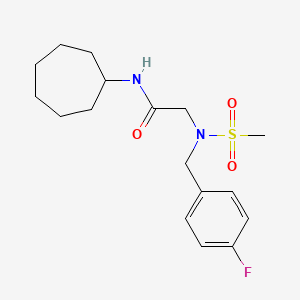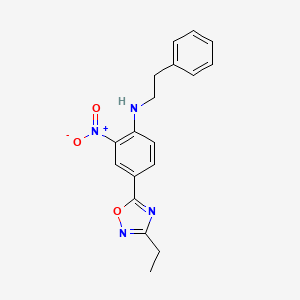
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline, also known as ENPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. ENPA is a heterocyclic compound that contains both an oxadiazole and aniline ring in its structure.
Mécanisme D'action
The exact mechanism of action of 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline is still under investigation. However, it has been suggested that this compound may exert its biological effects by acting as a potent inhibitor of certain enzymes that are involved in various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have anti-tumor properties by inducing apoptosis in cancer cells. Additionally, this compound has been shown to have anti-microbial properties by inhibiting the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline in lab experiments is its high yield in the synthesis process. Additionally, this compound has excellent electron transport properties, making it an ideal candidate for use in organic electronic devices. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Therefore, caution should be exercised when handling this compound in the lab.
Orientations Futures
There are several future directions for research on 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline. One of the significant areas of research is its potential applications in the field of medicine. Further studies are needed to determine the exact mechanism of action of this compound and its potential applications in the development of new drugs for the treatment of various diseases.
Another future direction for research on this compound is its potential applications in the field of organic electronics. Further studies are needed to optimize the properties of this compound for use in various organic electronic devices.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been extensively studied for its potential applications in the field of organic electronics and medicine. Additionally, this compound has been shown to exhibit a wide range of biochemical and physiological effects. Further research is needed to determine the exact mechanism of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline can be synthesized through a multistep reaction process that involves the reaction of 3-ethyl-5-nitro-1,2,4-oxadiazole with N-phenethyl-1,2-phenylenediamine in the presence of a catalyst. The reaction results in the formation of this compound as a yellow crystalline solid with a high yield.
Applications De Recherche Scientifique
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline has been extensively studied for its potential applications in various fields of scientific research. One of the significant areas of research is its application in the field of organic electronics. This compound has been shown to have excellent electron transport properties, making it an ideal candidate for use in organic electronic devices such as OLEDs and solar cells.
This compound has also been studied for its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. Additionally, this compound has been shown to have potential applications in the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-(2-phenylethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-2-17-20-18(25-21-17)14-8-9-15(16(12-14)22(23)24)19-11-10-13-6-4-3-5-7-13/h3-9,12,19H,2,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWMMSFPFLJAMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=C(C=C2)NCCC3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B7708042.png)
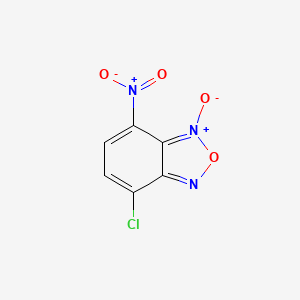

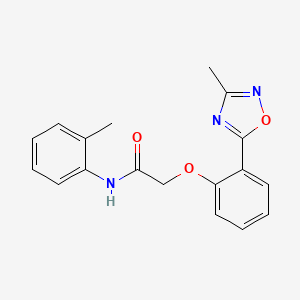
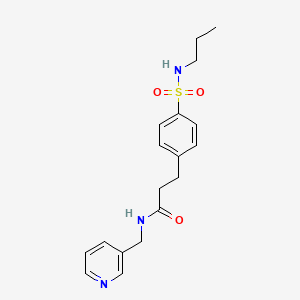



![4-[1-(3-chloro-4-ethoxybenzenesulfonyl)piperidine-4-carbonyl]morpholine](/img/structure/B7708075.png)

